Niobium iodide (NbI5)
Description
Significance of Transition Metal Halides in Contemporary Chemistry
Transition metal halides are a cornerstone of modern chemistry, with applications that span catalysis, materials science, and medicine. numberanalytics.com These compounds, which feature a halogen atom bonded to a transition metal center, are crucial in shaping the properties and reactivity of metal complexes. numberanalytics.comnumberanalytics.com The nature of the metal-halide bond can significantly influence the electronic and steric properties of the complex, such as its redox potential and Lewis acidity. numberanalytics.com Halides can act as terminal, bridging, or capping ligands, affecting the geometry, stability, and catalytic activity of the resulting complexes. numberanalytics.com The tunability of these properties by varying the halide ligand makes them invaluable in the development of new catalytic systems and materials. nih.gov
Historical Context and Evolution of Niobium Iodide Research
The study of niobium and its compounds has been driven by the metal's desirable properties, such as a high melting point and good mechanical strength at elevated temperatures. dtic.mil Niobium pentaiodide, in particular, has been a subject of research due to its role in the purification of niobium metal and its potential as a precursor for other niobium-containing materials. dtic.mil Early research focused on its synthesis and basic properties, establishing methods like the direct reaction of niobium metal with iodine. dtic.mil Over time, research has evolved to explore its detailed crystal structure, chemical reactivity, and applications in more advanced areas like the synthesis of nanomaterials and its use in catalysis.
Overview of Niobium Iodide's Role in Inorganic and Materials Chemistry
In the realms of inorganic and materials chemistry, niobium iodide serves several important functions. It is a key precursor for the synthesis of other niobium compounds, including lower niobium iodides like niobium tetraiodide (NbI₄) and various organometallic niobium complexes. mt.com Its ability to be used in chemical vapor transport (CVT) processes is significant for the purification of niobium. dtic.mil Furthermore, NbI₅ is utilized in the synthesis of niobium-based nanomaterials, which have shown potential in applications such as supercapacitors. The compound's reactivity and ability to facilitate halogen exchange also make it a catalyst in certain organic reactions.
Structure
2D Structure
Properties
IUPAC Name |
niobium(5+);pentaiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYBTVHGYLSAZ-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb+5].[I-].[I-].[I-].[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I5Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.4287 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13779-92-5 | |
| Record name | Niobium iodide (NbI5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Precursor Chemistry of Niobium Iodide Compounds
Direct Synthesis Approaches for NbI₅
Direct synthesis involves the reaction of elemental niobium with iodine. This method is favored for its straightforwardness and the high purity of the resulting product when performed under optimal conditions.
2 Nb + 5 I₂ → 2 NbI₅ wikipedia.org
This reaction is typically carried out in a sealed tube, often made of quartz or borosilicate glass, to contain the volatile iodine and prevent its sublimation into the atmosphere. The niobium metal is usually in the form of chips or powder to maximize the surface area for reaction. osti.gov A molar excess of iodine, typically 10-20%, is used to ensure the complete conversion of the niobium metal.
The direct synthesis of NbI₅ is an exothermic reaction that requires elevated temperatures to proceed at a reasonable rate. The reaction is typically conducted at temperatures ranging from 300°C to 400°C. To prevent oxidation of the niobium metal, the reaction is carried out under a vacuum or in an inert atmosphere.
After the initial reaction, a purification step is often necessary to remove any unreacted iodine and lower niobium iodides, such as niobium tetraiodide (NbI₄), which can form as a byproduct. wikipedia.org This purification is achieved through sublimation at temperatures between 150°C and 200°C under vacuum.
| Parameter | Condition | Rationale |
| Reactants | Niobium metal (chips or powder), Iodine (10-20% molar excess) | Maximizes surface area and ensures complete reaction. osti.gov |
| Apparatus | Sealed quartz or borosilicate glass tube | Contains volatile iodine and prevents contamination. |
| Temperature | 300°C - 400°C | Provides sufficient energy for the reaction to proceed. |
| Atmosphere | Vacuum or inert gas | Prevents oxidation of niobium metal. |
| Purification | Sublimation at 150°C - 200°C under vacuum | Removes unreacted iodine and lower niobium iodides. |
This table summarizes the optimal conditions for the direct synthesis of Niobium(V) iodide.
Indirect Synthetic Routes and Precursor Utilization
Besides direct synthesis, NbI₅ can be prepared through indirect routes that utilize various niobium-containing compounds as precursors. These methods offer alternative pathways and can be advantageous in certain research and industrial contexts.
One notable indirect method involves the use of other niobium halides, such as niobium pentachloride (NbCl₅), as a starting material. In this approach, NbCl₅ can be reacted with silicon tetraiodide (SiI₄) to yield NbI₅. This halide exchange reaction provides a route to NbI₅ without the need for handling elemental niobium directly. The synthesis of various niobium halide precursors, such as NbCl₃(DME), has been studied, providing a basis for their use in further reactions. mit.edu
Another synthetic strategy involves the oxidation of lower-valent niobium complexes. While specific examples of oxidizing lower-valent niobium iodides to NbI₅ are not extensively detailed in the provided context, the general principle of using low-valent precursors is established in niobium chemistry. nih.govnih.gov For instance, low-valent niobium complexes, often generated in situ from precursors like NbCl₅ and a reducing agent, are utilized in various catalytic reactions. nih.gov This suggests the feasibility of preparing NbI₅ by oxidizing a suitable lower-valent niobium iodide complex.
The synthesis of NbI₅ can also be approached by first preparing a niobium-containing intermediate that is subsequently converted to the iodide. For example, niobium oxides can be synthesized through methods like the solvothermal process using niobium oxalate (B1200264) as a precursor. researchgate.net These oxides could then potentially be converted to niobium iodide through a reaction with an appropriate iodinating agent. The reaction of niobium pentoxide (Nb₂O₅) with hydrofluoric acid is a key step in the industrial separation of niobium and tantalum, forming oxyfluoride complexes. wikipedia.org A similar principle could be applied to form niobium iodide from an oxide precursor. Furthermore, various niobium complexes, including those with carboxamide or imido ligands, have been synthesized and characterized, expanding the range of potential intermediates for conversion to niobium iodide. nih.govskku.edu
Advanced Deposition Techniques Employing Niobium Iodide Precursors
Niobium pentaiodide (NbI₅) serves as a key precursor in advanced deposition techniques for creating high-purity niobium-based thin films. Its utility in methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) allows for the synthesis of materials such as niobium oxide (Nb₂O₅), which is valued in various electronic and optical applications. These techniques offer precise control over film thickness, composition, and crystalline structure.
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions. For the synthesis of niobium oxide (Nb₂O₅), a process utilizing niobium pentaiodide (NbI₅) as the metal precursor and oxygen (O₂) as the oxygen source has been developed. researchgate.net This method is favored for its ability to produce highly conformal thin films with atomic-level control over thickness. researchgate.net
The ALD process involves pulsing the NbI₅ and O₂ precursors into the deposition chamber separately, with purge steps in between to remove unreacted precursors and byproducts. This cycle prevents gas-phase reactions and ensures that growth occurs layer-by-layer on the substrate surface. Characterization of the resulting films using X-ray Photoelectron Spectroscopy (XPS) and X-ray Fluorescence Spectrometry (XRFS) has confirmed that the films consist of Nb₂O₅ without any detectable iodine contamination. researchgate.net This indicates a complete reaction and effective purging during the ALD cycles, resulting in high-purity films. researchgate.net
The dielectric properties of the Nb₂O₅ films deposited via the NbI₅/O₂ process have been demonstrated through capacitance-voltage measurements on Al/Nb₂O₅/Si(100) capacitor structures, which showed clear accumulation and depletion regions. researchgate.net
| Parameter | Details | Reference |
|---|---|---|
| Niobium Precursor | Niobium pentaiodide (NbI₅) | researchgate.net |
| Oxygen Source | Oxygen (O₂) | researchgate.net |
| Deposition Method | Atomic Layer Deposition (ALD) | researchgate.net |
| Film Composition | Nb₂O₅ | researchgate.net |
| Contamination | No measurable iodine contamination | researchgate.net |
| Key Feature | Excellent conformality and atomic level thickness control | researchgate.net |
Chemical Vapor Deposition (CVD) is another vital gas-phase technique used to produce thin solid films on heated substrates through the reaction or decomposition of precursor gases. mdpi.com While various precursors are used for niobium oxide CVD, the use of halide precursors like niobium pentaiodide is a viable pathway. nih.govcsic.esresearchgate.netnih.govcern.ch In a typical CVD process for metal oxides using a halide precursor, the metal halide (in this case, NbI₅ vapor) is introduced into a reactor chamber along with an oxygen source, such as O₂, water vapor, or an oxidizing agent. The heated substrate provides the energy needed to drive the chemical reaction, leading to the deposition of a niobium oxide film.
The general reaction pathway can be represented as: 2NbI₅(g) + 5/2O₂(g) → Nb₂O₅(s) + 5I₂(g)
The properties of the resulting Nb₂O₅ films, such as morphology and crystallinity, can be controlled by adjusting CVD parameters like substrate temperature, pressure, and precursor flow rates. csic.es Research on CVD of niobium compounds has shown that this method can produce uniform and homogeneous coatings on various substrates, including complex, porous structures. csic.es For instance, CVD using other niobium precursors has been successfully employed to create nanocomposites by conformally coating conductive matrices with Nb₂O₅ thin films. csic.esresearchgate.net This demonstrates the potential of CVD to fabricate advanced materials for applications in electronics and energy storage. nih.govcsic.esresearchgate.net
A significant advantage of ALD is the ability to precisely control the final properties of the deposited film by tuning the process parameters. The crystallinity of niobium oxide films grown using the NbI₅ precursor is strongly dependent on the deposition temperature. researchgate.net
Research has shown that films deposited at temperatures below 450°C are amorphous. researchgate.net In contrast, when the deposition temperature is raised above 450°C, crystalline Nb₂O₅ films are obtained. researchgate.net This transition from an amorphous to a crystalline phase is a critical factor, as the crystal structure of niobium oxide significantly influences its electrical and optical properties. osti.gov The ability to select the desired phase by simply adjusting the temperature is a key benefit of this process.
Furthermore, post-deposition annealing is another method used to control crystallinity. Amorphous films can be transformed into crystalline phases through heat treatment after the deposition process is complete. nih.govaps.org The ALD process parameters also ensure precise control over the film's chemical composition. The self-limiting nature of the surface reactions inherent to ALD allows for the growth of stoichiometric Nb₂O₅, as evidenced by the absence of iodine impurities in the final film. researchgate.net This precise compositional control is crucial for achieving the desired dielectric and semiconductor properties in the final device. researchgate.net
| Parameter | Effect on Film Property | Details | Reference |
|---|---|---|---|
| Deposition Temperature | Crystallinity | Films are amorphous below 450°C and crystalline at higher temperatures. | researchgate.net |
| Precursor Chemistry & Purge Cycles | Composition | Ensures stoichiometric Nb₂O₅ films with no measurable iodine contamination. | researchgate.net |
| Post-Deposition Annealing | Crystallinity | Can be used to crystallize as-deposited amorphous films. | nih.govaps.org |
Structural Elucidation and Advanced Crystallographic Investigations of Niobium Iodide Systems
Single-Crystal X-ray Diffraction Studies of Niobium Iodide Complexes
Single-crystal X-ray diffraction (XRD) is a cornerstone technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For niobium iodide systems, particularly niobium(V) iodide, this method has been indispensable in revealing its structural complexities, including the existence of different polymorphs and its tendency to form dimeric structures.
Niobium(V) iodide, commonly represented by the empirical formula NbI₅, is an inorganic compound that exists as a dark, brassy, and highly moisture-sensitive crystalline solid. wikipedia.orgwebelements.co.uk Structural studies have revealed that it is more accurately described by the formula Nb₂I₁₀, consisting of two niobium centers bridged by two iodide ligands. wikipedia.org This edge-shared bioctahedral structure is a common motif shared by other niobium(V) and tantalum(V) halides. wikipedia.org
Crystallographic investigations have identified at least two polymorphs for niobium(V) iodide:
Monoclinic (P2₁/c): One form crystallizes in the monoclinic space group P2₁/c. wikipedia.orgmaterialsproject.org This structure is characterized by zigzag chains of corner-sharing NbI₆ octahedra. wikipedia.org However, the structural determination of this phase has been challenging due to the prevalence of twinned crystals. wikipedia.org
Triclinic (P-1): When synthesized with an excess of iodine, a triclinic modification with the space group P-1 is formed. wikipedia.orgmaterialsproject.org This structure consists of discrete Nb₂I₁₀ molecules and is isotypic with triclinic niobium(V) bromide. wikipedia.org The structure is zero-dimensional, composed of individual NbI₅ clusters. materialsproject.org
The existence of these different crystal structures highlights the sensitivity of the niobium-iodine system to synthesis conditions.
Interactive Table 1: Crystallographic Data for Niobium(V) Iodide Polymorphs
| Property | Monoclinic (P2₁/c) wikipedia.orgmaterialsproject.org | Triclinic (P-1) wikipedia.orgmaterialsproject.org |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c (No. 14) | P-1 (No. 2) |
| Lattice Parameters | ||
| a | 10.58 Å - 10.85 Å | 7.25 Å - 7.59 Å |
| b | 6.58 Å - 6.66 Å | 7.82 Å - 10.32 Å |
| c | 13.88 Å - 14.51 Å | 6.98 Å - 10.88 Å |
| α | 90° | 90.02° - 90.93° |
| β | 108.03° - 109.14° | 109.34° - 116.17° |
| γ | 90° | 109.07° - 116.00° |
| Formula Units (Z) | 4 | 1 (for Nb₂I₁₀) |
| Calculated Density | ~4.85 g/cm³ | ~4.83 g/cm³ |
Note: Ranges in lattice parameters reflect data from different sources.
In the crystal structures of NbI₅, the niobium(V) ion is consistently found in a six-coordinate environment, bonded to six iodide ions to form an NbI₆ octahedron. materialsproject.orgmaterialsproject.org These octahedra can be either corner-sharing or edge-sharing, leading to the formation of chains or discrete dimeric molecules, respectively. wikipedia.orgmaterialsproject.orgmaterialsproject.org
The NbI₆ octahedra are typically distorted from ideal geometry. materialsproject.org The coordination environment around the niobium cation is complex, with multiple inequivalent iodine sites within the crystal lattice. materialsproject.orgmaterialsproject.org For instance, in the triclinic structure, five distinct iodine sites are present. Some iodine atoms are bonded to a single niobium atom, while others act as bridging ligands, bonded to two niobium atoms. materialsproject.org This difference in bonding is reflected in the Nb-I interatomic distances.
The Nb-I bond lengths vary significantly within the same structure, spanning from approximately 2.62 Å to 3.30 Å. materialsproject.orgmaterialsproject.org The shorter distances typically correspond to terminal iodide ligands, while the longer distances are associated with the bridging iodide ligands in the dimeric Nb₂I₁₀ unit.
Interactive Table 2: Selected Interatomic Distances in Niobium(V) Iodide
| Structure Type | Nb-I Bond Distance Range (Å) | Coordination Environment | Source(s) |
|---|---|---|---|
| Triclinic (P-1) | 2.66 - 2.97 | Edge-sharing NbI₆ octahedra | materialsproject.org |
| Monoclinic (P2₁/c) | 2.62 - 3.30 | Distorted, corner-sharing NbI₆ octahedra | materialsproject.org |
Note: The range of bond distances highlights the distortion in the coordination polyhedra.
Advanced Crystallographic Techniques Applied to Niobium-Iodine Systems
While conventional single-crystal XRD provides static structural models, a deeper understanding of the dynamic behavior, electronic structure, and chemical bonding in niobium-iodine systems requires more advanced crystallographic techniques.
Time-resolved crystallography enables the study of structural changes in materials as a function of time, capturing intermediate states during chemical reactions or physical transformations. nih.govmpg.de Experiments can be designed with time resolutions spanning from milliseconds to seconds at synchrotron sources, which is suitable for studying slower dynamic processes. nih.govmpg.de
For niobium-iodine systems, this technique holds significant potential for investigating:
Reaction Mechanisms: The formation and decomposition of niobium iodides could be observed in real-time. For example, the thermal decomposition of NbI₅ to form niobium tetraiodide (NbI₄) and iodine could be structurally characterized step-by-step.
Phase Transitions: The structural transformations between the different polymorphs of NbI₅ could be mapped, providing insight into the kinetics and mechanisms of these transitions.
Formation of Cluster Compounds: The intricate processes involved in the formation of complex niobium iodide clusters from simpler precursors could be elucidated by capturing transient structural intermediates. d-nb.inforesearchgate.net
By combining techniques like "Hit and Return" (HARE) data collection with reaction initiation via methods such as photo-caged substrates or rapid mixing, a detailed "molecular movie" of the structural evolution can be created. youtube.com
Resonance diffraction techniques are powerful tools that provide element- and site-specific information by tuning the energy of the incident X-rays to an absorption edge of a specific element in the crystal, such as the niobium K-edge. researchgate.net When the X-ray energy is near an absorption edge, the atomic scattering factor becomes a complex number with significant energy dependence, a phenomenon known as anomalous scattering.
Diffraction Anomalous Fine Structure (DAFS) is a related technique that combines the principles of X-ray diffraction with X-ray absorption spectroscopy (XAS). researchgate.netacs.org By measuring the intensity variation of a specific Bragg reflection as the energy is scanned across an absorption edge, a site-specific absorption spectrum is obtained. acs.org
For complex niobium-iodine systems, including cluster compounds or doped materials, these methods could be used to:
Determine Oxidation States: The precise energy of the absorption edge is sensitive to the oxidation state of the niobium atoms, allowing for the differentiation between Nb(V), Nb(IV), or other oxidation states at specific crystallographic sites.
Probe Local Environments: The fine structure in the DAFS spectrum provides information about the coordination geometry, bond distances, and neighboring atoms for the niobium atoms at a selected crystallographic site. acs.org
Distinguish Between Sites: In structures with multiple, crystallographically distinct niobium sites, DAFS can isolate the structural and electronic information for each site, which is not possible with conventional diffraction methods. acs.org
High-resolution X-ray diffraction allows for the detailed mapping of the electron charge density distribution within a crystal. nih.gov By analyzing the subtle variations in diffraction intensities at high scattering angles, it is possible to visualize the accumulation of electron density in chemical bonds and lone pairs, moving beyond the simple spherical atom model. For niobium iodide, such studies could provide quantitative insights into the nature of the Nb-I chemical bonds, revealing their covalent and ionic character.
From the experimentally determined or computationally calculated charge density, the molecular electrostatic potential (ESP) can be mapped onto the electron density surface. rsc.orgresearchgate.netuni-muenchen.de The ESP is a valuable tool for understanding and predicting a molecule's reactivity. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netuni-muenchen.de
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netuni-muenchen.de
In the context of NbI₅, ESP mapping could visually explain its high sensitivity to moisture. The map would likely show significant positive potential around the niobium center, making it a prime target for attack by the lone pairs of electrons on the oxygen atom of a water molecule, initiating hydrolysis. This approach provides a powerful conceptual bridge between the electronic structure and the observed chemical reactivity of the compound. researchgate.net
Investigation of Disorder and Phase Transitions in Niobium Iodide Materials
The study of disorder and phase transitions in niobium iodide materials reveals fascinating insights into their structural and electronic properties. While niobium pentaiodide (NbI₅) itself is known to crystallize in at least two different modifications, a monoclinic and a triclinic form, detailed investigations into its phase transitions are not extensively documented in the provided research. wikipedia.org However, closely related niobium iodide cluster compounds have been the subject of in-depth studies, revealing complex transitional behaviors.
A significant example is the cluster compound Nb₆I₁₁, which undergoes a coupled structural and electronic second-order phase transition. researchgate.net This transition was initially suggested by magnetic susceptibility measurements and later confirmed by specific heat analysis and single-crystal X-ray diffraction. researchgate.net At higher temperatures, Nb₆I₁₁ adopts the centrosymmetric space group Pccn. As the temperature is lowered to 274 K, it transitions to the non-centrosymmetric space group P2₁cn. researchgate.net This structural change is accompanied by a spin-crossover, where the material transitions from a quartet (higher spin) state to a doublet (lower spin) state. researchgate.net The transition involves a significant distortion of the Nb₆ octahedra, with Nb-Nb distances varying considerably in the low-temperature phase. researchgate.net
Further research into tetranuclear niobium oxyiodide clusters, such as Nb₄OI₁₂, has also hinted at the possibility of phase transitions. Low-temperature measurements of Nb₄OI₁₂ crystals produced incoherent scattering patterns, which can be indicative of an upcoming phase transition. rsc.org Similarly, studies on other niobium-based materials, like niobium oxide dihalides (NbOX₂) and niobium dioxide (NbO₂), have shown light-induced and temperature-dependent phase transitions, respectively, highlighting the rich transitional behavior within niobium compounds. arxiv.orgarxiv.org
The investigation into the substitution of iodine with bromine in Nb₆I₁₁ has shown that such atomic disorder significantly impacts the phase transition temperature. As the bromine content increases, the transition temperature decreases from 274 K to as low as 170 K, and the transition interval becomes broader. researchgate.net
Crystallographic Research on Niobium-Based Clusters and Related Compounds
Crystallographic research has unveiled a diverse family of niobium-based clusters and related compounds containing iodide, showcasing a range of structural motifs from discrete molecules to extended one-dimensional chains and two-dimensional layers. These studies provide fundamental data on the atomic arrangement, bonding, and nature of these complex inorganic systems.
Hexanuclear Niobium Clusters: Hexanuclear niobium clusters are a well-studied class. For example, the compound [Nb₆Cl₁₂(H₂O)₆]I₂ consists of a [Nb₆Cl₁₂(H₂O)₆]²⁺ cluster cation and two iodide anions. iucr.orgiucr.org The core is an Nb₆ octahedron with an Nb-Nb bond length of 2.8960 (4) Å, where all edges are bridged by chloro ligands. iucr.orgiucr.org Another example involves pyridine-ligated clusters, [Nb₆I₈Py₆] and its oxidized form [Nb₆I₈Py₆]I·9Py. d-nb.info The neutral cluster possesses 22 cluster-based electrons (CBEs), while the oxidized version has 21 CBEs, a change induced simply by lowering the reaction temperature. d-nb.info The structures of both were determined by single-crystal X-ray diffraction, revealing the impact of the cluster's electronic state on bond lengths. d-nb.info
Tetranuclear Niobium Oxyiodide Clusters: Recent research in the Nb-O-I system has identified a family of tetranuclear clusters with the general formula Nb₄OI₁₂₋ₓ (where x = 0, 1, 2). rsc.org The parent compound, Nb₄OI₁₂, has a molecular structure based on a rectangular [Nb₄O] core with eight bridging and four terminal iodide atoms. rsc.org The compounds Nb₄OI₁₁ and Nb₄OI₁₀ exhibit different connectivity, forming one-dimensional strings and two-dimensional layers, respectively. rsc.orgresearchgate.netresearchgate.net The structure of Nb₄OI₁₀ can be seen as being derived from the Nb₆I₁₁ structure by removing two groups. rsc.orgresearchgate.net The electrical properties of these materials are linked to their structure; for instance, a modification of Nb₄OI₁₁ behaves as a semiconductor. rsc.org
Below are interactive tables summarizing the crystallographic data for some of these representative niobium iodide cluster compounds.
| Parameter | Value | Reference |
|---|
Electronic Structure and Bonding Theory in Niobium Iodide Systems
Theoretical Frameworks for Electronic Structure Analysis
Theoretical analysis of niobium iodide systems relies on sophisticated computational methods to model their electronic behavior. These frameworks provide insights into the fundamental properties of these materials.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of materials like niobium iodide. nih.govacs.orgnih.govresearchgate.net DFT calculations can predict various properties, including band structure, charge distribution, and the nature of bonding interactions. For instance, DFT has been employed to analyze the electronic structure of dimeric compounds, including those of niobium. researchgate.net The method allows for the comparison of calculated parameters, such as nuclear quadrupole resonance (NQR) parameters, with experimental values to validate the theoretical models. researchgate.net
In the context of niobium-carbon clusters, DFT has been used to study the activation of the carbon-iodine (C-I) bond on niobium metcar surfaces. nih.govacs.orgnih.gov These studies provide detailed reaction mechanisms and energy profiles for the dissociation of C-I bonds. nih.govacs.orgnih.gov Furthermore, DFT calculations help in understanding the differences in reactivity between neutral and cationic niobium clusters. nih.gov The Vienna Ab initio Simulation Package (VASP) is a commonly used software for performing these DFT calculations, often utilizing the Perdew-Burke-Ernzerhof (PBE) approximation for the exchange-correlation functional. materialsproject.org
Ab Initio and Correlated Methods
Ab initio calculations, which are based on first principles without empirical parameters, provide a fundamental understanding of the electronic structure. These methods have been applied to study impurity-doped niobium and its surfaces, shedding light on the thermodynamics of impurities and their effect on the surface band gap. cern.ch For example, ab initio calculations have been used to investigate the interaction of interstitial hydrogen atoms in niobium. researchgate.net
Correlated methods, such as RI-MP2/aug-cc-pVTZ, are employed to study non-covalent interactions in niobium cluster compounds. researchgate.net These advanced computational techniques are essential for accurately describing the subtle electronic effects that govern the structure and reactivity of these complex systems.
Analysis of Electronic Band Structure and Orbital Interactions
The electronic properties of niobium iodide are determined by its band structure, which describes the allowed energy levels for electrons. The interactions between the atomic orbitals of niobium and iodine play a crucial role in shaping this band structure.
Examination of Niobium 4d and Iodine 5p Orbital Contributions
The electronic configuration of niobium is [Kr] 4d⁴ 5s¹, and for iodine, it is [Kr] 4d¹⁰ 5s² 5p⁵. americanelements.com In niobium iodide compounds, the electronic structure is primarily determined by the interactions between the niobium 4d orbitals and the iodine 5p orbitals. Theoretical studies on niobium iodide sulfide (B99878) (Nb₆I₉S) show that the d-bands, which are located above the halide p-bands in energy, are occupied by electrons. acs.org In doped systems, such as niobium-doped CsPbBr₃, the conduction band is predominantly constructed from the doped niobium 4d orbitals. nii.ac.jp
Band Gap Determination and Electronic Transition Studies
The band gap is a critical parameter that determines the electronic and optical properties of a material. For niobium oxyiodide clusters like Nb₄OI₁₀, experimental measurements and band structure calculations have characterized it as a small band-gap semiconductor with a gap of less than 1 eV. researcher.liferesearchgate.net Another related compound, β-Nb₄OI₁₁, is also a semiconductor with an estimated electrical band gap of 0.4 eV. rsc.org
Theoretical studies on doped perovskites have shown that the band gap can be tuned by varying the concentration of the dopant. For instance, in niobium-doped CsPbBr₃, the band gap is direct, and its width changes with the niobium concentration. nii.ac.jprsc.org At low doping levels, the material behaves as a semiconductor, while at higher concentrations, it can transition to a metallic state. nii.ac.jprsc.org The study of electronic transitions, such as those observed in the optical spectra of α-Nb₃Cl₈ and its intercalated phase, provides further insight into the electronic structure. colab.ws
Quantum Chemical Perspectives on Bonding in Niobium Iodide Compounds
Quantum chemical calculations offer a detailed understanding of the nature of chemical bonds in niobium iodide compounds. Niobium pentaiodide (NbI₅) exists as a dimer, Nb₂I₁₀, with an edge-shared bioctahedral structure. wikipedia.org This means two NbI₅ units are connected by two bridging iodide ligands, though there is no direct bond between the two niobium centers. wikipedia.org The Nb⁵⁺ ion is bonded to six I¹⁻ atoms, forming edge-sharing NbI₆ octahedra with Nb-I bond distances ranging from 2.66 to 2.97 Å. materialsproject.org
Theoretical analyses, such as those using the natural bond orbital (NBO) approach, have been used to study the nature of the metal-halogen bond in dimeric compounds, including those of niobium. researchgate.net In niobium-carbon cluster systems, DFT calculations have shown that the formation of the Nb-I bond involves a significant contribution from the iodine atom. nih.gov The bonding in more complex cluster compounds, such as trinuclear molybdenum and tungsten clusters, has also been surveyed to provide a broader context for understanding the bonding in niobium iodide systems. acs.org
Reaction Mechanisms and Pathways Involving Niobium Iodide
Mechanistic Investigations of Niobium-Mediated Reactions
The ability of niobium centers to mediate complex chemical reactions has been a subject of detailed theoretical and experimental investigation. These studies provide fundamental insights into the electronic and structural factors that govern the reactivity of niobium species.
The activation of carbon-iodine (C-I) bonds is a pivotal step in many synthetic organic reactions, including important carbon-carbon (C-C) coupling reactions. nih.govtue.nl Theoretical studies using density functional theory (DFT) have explored the activation of C-I bonds in various organic iodides (such as methyl iodide, vinyl iodide, and iodobenzene) on the surfaces of neutral and cationic niobium-carbon clusters, specifically the metallocarbohedrene (metcar) Nb₈C₁₂. nih.govresearchgate.net
The reaction begins with the adsorption of the organo-iodide molecule (R-I) onto the niobium-carbon cluster, forming a pre-reaction complex (P.R.C.). nih.gov The iodide molecule preferentially attaches to a niobium atom in the outer tetrahedron (Nb⁰) of the cluster's dual tetrahedral structure. nih.gov This initial adsorption is followed by the cleavage of the C-I bond, leading to the formation of an intermediate where the dissociated organic group (R) and the iodine atom are attached to different niobium atoms on the cluster. nih.gov The process is an oxidative dissociation, a key step in many coupling reactions. nih.gov
Interestingly, niobium metcar cations (Nb₈C₁₂⁺) are found to be more reactive than their neutral counterparts. nih.gov Experimental observations show that while titanium metcar cations can only abstract a single iodine atom from methyl iodide, vanadium and niobium metcars can bond with multiple iodine atoms and even cleave stronger carbon-halogen bonds like C-Br and C-Cl. nih.gov This enhanced reactivity is attributed to the electronic properties of the niobium centers within the cluster. nih.govacs.org The nature of the bonding between the niobium cluster and the iodine atom differs between the neutral and cationic species. In the neutral cluster, the iodine atom is the major electron donor to form the Nb-I bond. acs.org In the more electron-deficient cationic cluster, the niobium atom acts as the primary donor to form the bond, resulting in a more ionic and slightly stronger Nb-I bond. nih.govacs.org
Computational studies have provided detailed thermodynamic and kinetic data for the C-I bond activation on Nb₈C₁₂ clusters. nih.govacs.org The reaction proceeds through a two-step mechanism, each with its own transition state (TS) and activation barrier. The first and rate-determining step is the initial cleavage of the C-I bond (TS-1). The second step involves the migration of the alkyl/aryl group (R) from an inner niobium atom to an outer one (TS-2). nih.gov
The binding energies of the organo-iodide molecules to the niobium-carbon clusters are substantial, indicating a strong and favorable interaction. nih.gov This is likely due to the effective orbital matching between the iodine and niobium atoms. nih.gov
| Parameter | Neutral Cluster (Nb₈C₁₂) | Cationic Cluster (Nb₈C₁₂⁺) | Description |
|---|---|---|---|
| Binding Energy (kcal/mol) | ~ -25 to -30 | ~ -31 to -36 | Energy released upon adsorption of CH₃I onto the cluster. Cationic cluster shows stronger binding. |
| First Activation Barrier (ΔEₐ₁) (kcal/mol) | ~ 10-15 | ~ 5-10 | Energy barrier for the initial C-I bond cleavage. Significantly lower for the cationic cluster. |
| Overall Reaction Enthalpy (ΔH) (kcal/mol) | ~ -70 to -81 | ~ -60 to -75 | Total enthalpy change for the reaction, indicating high exothermicity. |
| Nb-I Bond Order (WBI) in P.R.C. | 0.59 | 0.70 | Wiberg Bond Index, indicating a stronger partial bond in the cationic complex. |
Reaction Dynamics in Atomic Layer Deposition Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build materials one atomic layer at a time. vaporpulse.com Niobium pentaiodide has been utilized as a precursor in ALD for the deposition of niobium oxide (Nb₂O₅), a material with applications in dielectrics. researchgate.netresearchgate.net
The ALD process using NbI₅ typically involves alternating exposures of the substrate to the NbI₅ precursor and an oxygen source, such as oxygen (O₂) or ozone (O₃), separated by inert gas purges. vaporpulse.comresearchgate.net The fundamental reaction mechanism involves two half-reactions:
NbI₅ Pulse: The NbI₅ vapor is introduced into the reactor. It reacts with the functional groups on the substrate surface (e.g., hydroxyl groups, -OH, on an oxide surface). This is a chemisorption process where the NbI₅ molecule anchors to the surface, typically through a ligand exchange reaction. A plausible reaction would be:
Surface-OH + NbI₅(g) → Surface-O-NbI₄ + HI(g) This reaction is self-limiting; once all the surface reactive sites are occupied by NbI₄ species, the reaction stops. Excess NbI₅ and the hydrogen iodide (HI) byproduct are then removed by a purge gas.
Oxygen Source Pulse: The oxygen source (e.g., O₂) is pulsed into the reactor. It reacts with the newly formed surface species (e.g., Surface-O-NbI₄). This step removes the remaining iodide ligands and forms a niobium-oxygen bond, regenerating the reactive surface sites for the next cycle. A simplified representation is:
Surface-O-NbI₄ + O₂(g) → Surface-O-NbO + I₂(g) + other iodine species This second half-reaction is also self-limiting. After a final purge to remove byproducts, one ALD cycle is complete, having deposited a sub-monolayer of niobium oxide. Studies using the NbI₅/O₂ combination have successfully produced Nb₂O₅ films without measurable iodine contamination at deposition temperatures above 230°C. researchgate.net
Temperature is a critical parameter in ALD, defining an "ALD window" where ideal self-limiting growth occurs. aalto.fi For the NbI₅ process, the temperature must be high enough to provide the activation energy for the surface reactions and to prevent precursor condensation, but low enough to avoid thermal decomposition of the precursor or desorption from the surface. aalto.fi For the analogous TiI₄/O₂ system, temperatures above 235°C were needed for O₂ to effectively react with the surface-adsorbed titanium iodide layer. researchgate.net Niobium oxide ALD using NbI₅ has been demonstrated at temperatures up to 450°C, with crystalline films forming at higher temperatures. researchgate.net
The choice of the oxygen-containing reactant (coreactant) also significantly impacts the reaction. While O₂ can be used, more reactive species like ozone (O₃) or an oxygen plasma can enhance reactivity, potentially allowing for lower deposition temperatures, higher growth rates, and improved film quality by more effectively removing ligands. tue.nl For example, in other niobium ALD processes not using NbI₅, O₂ plasma was found to be a more reactive coreactant than water (H₂O), leading to a higher growth-per-cycle. tue.nl
Niobium-Centered C-C Coupling Reactions
The formation of carbon-carbon bonds is arguably the most important transformation in organic synthesis. While palladium and nickel catalysts are most famous for cross-coupling reactions, niobium complexes have also been shown to mediate C-C bond formation. nih.govwiley-vch.de The reactivity of niobium iodide is relevant here, as the activation of carbon-iodine bonds is the quintessential first step in many cross-coupling cycles, such as the Suzuki, Heck, and Stille reactions. nih.govresearchgate.net
The mechanism for a hypothetical niobium-centered C-C coupling reaction, initiated by a species derived from NbI₅, would likely involve an oxidative addition step. In this step, a low-valent niobium species, perhaps generated in situ from the reduction of NbI₅, would react with an organo-iodide (R-I). This involves the cleavage of the C-I bond and the formation of a niobium-carbon and a niobium-iodine bond, increasing the oxidation state of the niobium center. nih.govresearchgate.net
Following oxidative addition, a transmetalation step with an organometallic reagent (e.g., an organoboron or organotin compound) would introduce a second organic group onto the niobium center. The final step would be reductive elimination, where the two organic groups couple to form a new C-C bond, releasing the product and regenerating the active low-valent niobium catalyst.
While comprehensive studies detailing a full catalytic cycle for C-C coupling using NbI₅ are not prevalent, related research provides strong evidence for the feasibility of key steps. For instance, niobium(V) complexes supported by specific ligands have been shown to catalyze radical addition reactions of CCl₄ to olefins, where the C-C bond formation is proposed to occur within the coordination sphere of the niobium atom. americanelements.com This demonstrates niobium's capacity to bring organic fragments together and facilitate their coupling. Furthermore, NbCl₅, a related halide, has been used to catalyze [2+2+2] cycloadditions of nitriles and alkynes to form pyrimidines, a process that involves the formation of multiple C-C and C-N bonds. researchgate.net These examples underscore the potential of niobium centers, accessible from precursors like NbI₅, to participate in the critical steps of C-C coupling reactions.
Role of Low-Valent Niobium in Reductive Coupling
Niobium pentaiodide (NbI₅), in its +5 oxidation state, is not the direct agent in reductive coupling reactions. Instead, it serves as a crucial precursor for the in situ generation of low-valent niobium species (e.g., Nb(III), Nb(II)), which are the catalytically active agents. The generation of these species is typically achieved by reducing the Nb(V) center with various reducing agents. While much of the detailed mechanistic work has been performed with niobium pentachloride (NbCl₅) due to its higher reactivity, the principles are applicable to NbI₅, which is also a common starting material for preparing lower-valent niobium halides. ufs.ac.za
Low-valent niobium species generated from niobium pentahalides have been shown to catalyze a variety of transformations, including the [2+2+1] cycloaddition of unsaturated compounds like alkynes and alkenes. nih.govresearchgate.net For instance, a low-valent niobium catalyst, generated by the reduction of NbCl₅ with hydrosilanes or specialized dienes, effectively promotes the cycloaddition of terminal alkynes and alkenes to form 1,3-cyclohexadiene (B119728) derivatives. nih.govnih.gov The initial step in these catalytic cycles is the reduction of the Nb(V) precursor to a more electron-rich, low-valent state that can then engage in oxidative addition and coupling with organic substrates. nih.gov
The general mechanism for such a reductive coupling process can be outlined as follows:
Reduction of Nb(V): NbI₅ is treated with a reducing agent to form a low-valent niobium species.
Substrate Coordination: The unsaturated organic molecules (e.g., alkynes) coordinate to the low-valent niobium center.
Oxidative Coupling: The niobium center undergoes oxidative addition, coupling the coordinated substrates to form a niobacycle intermediate.
Reductive Elimination: The final coupled product is released from the niobium coordination sphere through reductive elimination, regenerating the low-valent niobium catalyst to continue the cycle.
A combined computational and experimental study on a related system clarified that the rate-determining step can be the insertion of one substrate into a niobium-alkyne intermediate, followed by ring-opening and subsequent incorporation of a second substrate molecule. nih.gov Although direct examples initiating from NbI₅ are less common in the literature, its reduction by certain thioethers has been noted, indicating its potential to act as a precursor for these catalytically active low-valent states. researchgate.net
Table 1: Generation and Application of Low-Valent Niobium from Pentahalide Precursors
| Niobium Precursor | Reducing Agent | Generated Species (Hypothesized) | Application | Reference |
|---|---|---|---|---|
| NbCl₅ | Hydrosilanes | Low-valent Niobium | [2+2+2] cycloaddition of alkynes and alkenes | nih.gov |
| NbCl₅ | 1-methyl-3,6-bis(trimethylsilyl)-1,4-cyclohexadiene (Si-Me-CHD) / PPh₃ | [NbCl₃(μ-Cl)(PPh₃)]₂ | [2+2+1] cycloaddition of cyclopropenes and alkynes | nih.gov |
| NbI₅ | Thioethers | Reduced Niobium Species | Decomposition/Reduction of Nb(V) | researchgate.net |
Reactivity Studies of NbI₅ with Organic Ligands and Solvents
The reactivity of niobium pentaiodide with organic ligands and solvents is characterized by the formation of adducts, ligand substitution, and, in some cases, the reduction of the niobium center. Its reactivity is often more subdued compared to other niobium pentahalides like NbCl₅, a trait attributed to factors such as the larger size and lower electronegativity of the iodide ligand. unipi.it
Reactivity with Ethers: Niobium pentaiodide reacts with various ether-based ligands. With cyclic ethers such as tetrahydrofuran (B95107) (THF), it can form hexacoordinated complexes of the type NbX₅(L). nih.gov These reactions are often intermediates in or catalysts for the polymerization of THF. nih.gov Studies with 1,2-dialkoxyalkanes have shown that NbI₅ can induce the cleavage of C–O bonds, leading to the formation of monoalkoxo-tetrahalo compounds. unipi.it However, these reactions often require significantly longer times compared to those with niobium pentabromide, highlighting the relative inertness of NbI₅. unipi.it The steric bulk of both the iodide ligands and the organic reactant plays a crucial role in determining the reaction outcome. unipi.it
Reactivity with Phosphines: The interaction of NbI₅ with phosphine (B1218219) derivatives can lead to the reduction of the niobium center. For example, reaction with triphenylphosphine (B44618) oxide (OPPh₃) in the presence of triphenylphosphine (PPh₃) can yield Nb(IV) complexes. colab.ws This demonstrates that phosphines can act as reducing agents for the Nb(V) center in NbI₅.
Reactivity with Solvents: The behavior of niobium pentahalides in coordinating solvents like acetonitrile (B52724) has been investigated, primarily through electrochemical studies with NbCl₅. In "dry" acetonitrile, Nb(V) can undergo a one-electron reduction to Nb(IV). scielo.br This Nb(IV) species is unstable and can subsequently dimerize or disproportionate, depending on the supporting electrolyte. scielo.br The presence of residual water can lead to hydrolysis, forming HCl and various hydroxy-species, which complicates the reaction pathways. scielo.br Although these studies were not performed with NbI₅ directly, they provide a model for its likely reactivity in similar coordinating solvents, where the solvent can act as a ligand and the potential for redox chemistry at the niobium center exists.
Table 2: Summary of NbI₅ Reactivity with Selected Organic Compounds
| Reactant | Reaction Conditions | Product(s) / Observation | Reference |
|---|---|---|---|
| 1,2-Dialkoxyalkanes | Room Temperature, long reaction times | Monoalkoxo-tetrahalo complexes, C–O bond cleavage | unipi.it |
| Tetrahydrofuran (THF) | Varies | Formation of NbI₅(THF) adducts; potential polymerization catalyst | nih.gov |
| Thioethers | Varies | Reduction of Nb(V) center | researchgate.net |
| Triphenylphosphine Oxide (OPPh₃) / Triphenylphosphine (PPh₃) | Room Temperature | Reduction to Nb(IV) complexes | colab.ws |
| Acetonitrile | Electrochemical studies (by analogy with NbCl₅) | Potential for reduction to Nb(IV) and subsequent reactions (dimerization, disproportionation) | scielo.br |
Coordination Chemistry and Complex Formation of Niobium Iodide
Stereochemical Aspects and Isomerism in Niobium-Iodide Complexes
The stereochemistry of niobium iodide complexes is fundamentally dictated by the coordination geometry around the central niobium atom. In its +5 oxidation state, niobium typically adopts a six-coordinate, octahedral geometry, which is the cornerstone for understanding the three-dimensional arrangement of its complexes and the potential for isomerism.
The parent compound, niobium(V) iodide, is not a simple monomeric molecule with a five-coordinate niobium center. Instead, in the solid state, it achieves a more stable six-coordinate environment through dimerization and polymerization. This results in distinct polymorphic forms, which can be considered a type of solid-state isomerism. The most common structure is the dimer, Nb₂I₁₀, which features two NbI₆ octahedra sharing an edge. This edge-shared bioctahedral structure is a common motif for several niobium(V) and tantalum(V) halides.
Niobium(V) iodide is known to crystallize in at least two different polymorphic forms, each with a unique arrangement of the fundamental NbI₆ octahedral units:
Triclinic Modification: This form consists of discrete, isolated Nb₂I₁₀ molecules. The structure is built from two NbI₆ octahedra sharing two bridging iodide ligands, forming an edge-shared bioctahedral dimer. This structure is isotypic with triclinic niobium(V) bromide.
Monoclinic Modification: In this crystal structure, the NbI₆ octahedra are linked into infinite zigzag chains by sharing corners.
These structural variations highlight the stereochemical flexibility of the niobium-iodide framework.
| Property | Triclinic Nb₂I₁₀ | Monoclinic [NbI₅]ₙ |
|---|---|---|
| Structural Unit | Isolated edge-shared bioctahedra (Nb₂I₁₀) | Infinite chains of corner-sharing octahedra |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | P2₁/c |
| Niobium Coordination | Octahedral (NbI₆) | Octahedral (NbI₆) |
When niobium iodide acts as a precursor in coordination chemistry, forming adducts or substituted complexes, the principles of isomerism in octahedral complexes become highly relevant. Although well-characterized examples of isomers for simple niobium iodide adducts are not widely reported, the theoretical potential for such isomerism exists.
Geometrical Isomerism: This is the most common form of stereoisomerism in octahedral complexes.
Cis-Trans Isomerism: In a hypothetical octahedral complex of the type [NbI₄L₂] (where L is a neutral monodentate ligand), two geometrical isomers are possible. The cis isomer has the two L ligands in adjacent positions (with a 90° L-Nb-L angle), while the trans isomer has them in opposite positions (with a 180° L-Nb-L angle).
Fac-Mer Isomerism: For an octahedral complex of the type [NbI₃L₃], two isomers can exist. The facial (fac) isomer has the three identical ligands located on one face of the octahedron, at the vertices of a triangle. The meridional (mer) isomer has the three identical ligands in a plane that bisects the octahedron.
While these forms of isomerism are well-established for other transition metals like cobalt and chromium, their specific isolation and characterization in the context of niobium-iodide complexes remain a specialized area of research. The high reactivity and moisture sensitivity of NbI₅ can make the synthesis and isolation of such discrete isomeric complexes challenging.
Advanced Applications in Materials Science and Catalysis Utilizing Niobium Iodide
Role of Niobium Iodide in Functional Materials Development
Niobium pentaiodide (NbI₅) serves as a critical, high-purity precursor in the development of advanced functional materials, primarily due to its reactivity and the unique properties of niobium-containing compounds. nbinno.com Its utility spans from the synthesis of novel superconductors to its integration into sophisticated electronic components.
Precursor for Superconducting Materials Research
Niobium is a cornerstone element in the field of superconductivity. refractorymetal.org It is a key constituent in some of the most widely used superconducting alloys, including Niobium-titanium (Nb-Ti) and Niobium-tin (Nb₃Sn). refractorymetal.orglbl.gov These materials are essential for generating the powerful magnetic fields required in applications such as MRI machines and particle accelerators. refractorymetal.orgadvent-rm.com
The synthesis of novel niobium-based superconducting materials often requires high-purity niobium precursors. While much of the established technology for alloys like Nb-Ti involves metallurgical processes, research into new, non-stoichiometric, and nanocrystalline superconducting materials often relies on chemical vapor deposition (CVD) or solid-state reactions where a volatile, reactive precursor is needed. ias.ac.innih.gov Niobium(V) iodide, due to its nature as a metal halide, can be a viable candidate for such advanced synthesis routes.
A pertinent example, though involving a different halide, is the synthesis of nanocrystalline niobium nitride (NbN), a superconductor with a transition temperature (Tc) of 15.4 K. This material was successfully synthesized via a solid-state reaction at 600°C using niobium pentachloride (NbCl₅) and sodium azide (B81097) (NaN₃). nih.gov The fundamental chemistry suggests that NbI₅ could be employed in similar synthesis strategies for creating new superconducting nitrides, carbides, or other complex niobium compounds. The general synthesis reaction involving a niobium pentahalide (NbX₅) can be represented as:
NbX₅ + MN → NbN + MX + other byproducts (where M is a reactive metal like sodium and X is a halogen).
The choice of iodide over other halides can influence the reaction kinetics and the morphology of the final product due to differences in bond energies and volatility.
| Superconducting Material | Precursor Example | Synthesis Method | Superconducting Transition Temperature (Tc) |
| Niobium Nitride (NbN) | Niobium Pentachloride (NbCl₅) | Solid-State Reaction | 15.4 K |
| Niobium-Titanium (Nb-Ti) | Niobium and Titanium metals | Metallurgical Alloying | ~9.5 K |
| Niobium-Tin (Nb₃Sn) | Niobium and Tin components | Bronze or Internal Tin Process | ~18 K |
This table presents examples of niobium-based superconductors and their synthesis, illustrating the role of niobium precursors. While NbCl₅ is shown, NbI₅ is a potential alternative for similar chemical synthesis routes.
Integration into Electronic Devices and Quantum Computing
Niobium's utility extends into advanced electronics, where its compounds are valued for their dielectric and semiconducting properties. samaterials.com Niobium oxides, in particular, are used in high-performance capacitors and as thin films in integrated circuits and sensors. samaterials.com Niobium pentaiodide can serve as a precursor for depositing thin films of niobium or niobium oxide through processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD). samaterials.comnih.gov The high reactivity of NbI₅ allows for deposition at potentially lower temperatures compared to more stable precursors. nbinno.com
The resulting niobium-based thin films have several applications:
Capacitors: Niobium oxide (Nb₂O₅) possesses a high dielectric constant, making it suitable for manufacturing high-density capacitors used in consumer electronics. samaterials.com
Semiconductors: Niobium-containing thin films can enhance the performance of semiconductors by improving the structural integrity and adhesion of layers. samaterials.com Doping semiconductors like CsPbBr₃ with niobium has been theoretically shown to create materials with promising properties for solar cells. nii.ac.jp
Sensors and Electrochromic Devices: Thin films of niobium oxide can change color in response to electrical signals, a property utilized in smart windows and other electrochromic devices. samaterials.com
In the burgeoning field of quantum computing, materials with specific electronic and magnetic properties are essential for building qubits, the fundamental units of quantum information. bluequbit.iothequantuminsider.com Superconducting materials are a leading platform for qubit development. refractorymetal.org Niobium's established role in creating superconducting circuits makes it a material of immense interest. advent-rm.com The ability to synthesize novel niobium-based materials, potentially using precursors like NbI₅, is critical for advancing qubit design to improve coherence times and reduce error rates. bluequbit.io Quantum simulations, a key application of quantum computers, are also used to design new materials, including advanced catalysts and energy storage solutions, creating a feedback loop where niobium-based materials help build the computers that in turn help design the next generation of materials. thequantuminsider.commultiversecomputing.com
Catalytic Applications of Niobium Iodide and Derived Materials
Niobium compounds are gaining increasing attention in the field of catalysis due to their strong Lewis acidity and versatile redox properties. researchgate.netresearchgate.net Niobium pentaiodide, as a Lewis acid, and the materials derived from it, such as niobium pentoxide, exhibit significant catalytic activity in a range of chemical transformations. nbinno.comresearchgate.net
Niobium Iodide as a Catalyst or Co-catalyst in Organic Reactions
As a member of the niobium pentahalide family, NbI₅ is expected to function as a potent Lewis acid, similar to the more commonly studied niobium pentachloride (NbCl₅). researchgate.netresearchgate.net Lewis acids are crucial catalysts in a multitude of organic reactions, as they can activate electrophiles and facilitate bond formation. alfachemic.com
NbCl₅ has proven to be an effective catalyst in reactions such as:
Friedel-Crafts Reactions: This class of reactions involves the alkylation or acylation of aromatic rings. Niobium catalysts offer an alternative to traditional acid catalysts, providing high yields under mild conditions and meeting criteria for green chemistry due to their stability and reduced corrosiveness. alfachemic.com
Multicomponent Reactions: NbCl₅ has been used to catalyze reactions like the Biginelli reaction and the synthesis of xanthene derivatives, often with excellent yields. researchgate.netresearchgate.net
Diels-Alder Reactions: Niobium pentachloride has been shown to catalyze the cycloaddition between furan (B31954) and various dienophiles. researchgate.net
The catalytic activity of niobium pentahalides stems from the electrophilic nature of the niobium(V) center. researchgate.net It is anticipated that NbI₅ would exhibit similar, if not modulated, reactivity in these transformations. The larger size and greater polarizability of the iodide ion compared to chloride could influence the catalyst's solubility, stability, and interaction with substrates, potentially offering unique selectivity in certain organic syntheses.
| Organic Reaction Type | Catalyst Example | Role of Catalyst | Key Advantages |
| Friedel-Crafts Acylation | Niobium Pentachloride (NbCl₅) | Lewis Acid | High yield, mild conditions, reusable |
| Diels-Alder Cycloaddition | Niobium Pentachloride (NbCl₅) | Lewis Acid | Facilitates cycloaddition with good yields |
| Multicomponent Synthesis | Niobium Pentachloride (NbCl₅) | Lewis Acid | Efficient one-pot synthesis of complex molecules |
This table shows examples of organic reactions catalyzed by niobium pentahalides, highlighting the expected role of NbI₅ as a Lewis acid catalyst.
Use in Ring Opening Metathesis Polymerization (ROMP)
Ring Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique used to synthesize a wide variety of polymeric materials from cyclic olefins, driven by the relief of ring strain. wikipedia.org The reaction is catalyzed by transition metal complexes, with ruthenium and tungsten-based catalysts being particularly well-known. wikipedia.orgmdpi.com
Research has demonstrated that niobium-based systems can also be highly active catalysts for ROMP. Specifically, niobium(V) complexes, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), have shown exceptional activity in the polymerization of norbornene. researchgate.net One study reported that a catalytic system using niobium(V) N,N-diethyldithiocarbamate with MAO achieved an activity of 29,000 kg of polymer per mole of catalyst per hour, a record for niobium-based catalysts at the time. researchgate.net
While direct use of NbI₅ in ROMP might require specific activation or ligand exchange to form the active catalytic species, it serves as a fundamental starting material for synthesizing such niobium complexes. The mechanism of ROMP involves the formation of a metal-alkylidene species that reacts with the cyclic olefin via a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then fragments to yield the growing polymer chain. wikipedia.org The choice of ligands and the metal center, such as niobium, plays a critical role in the catalyst's activity, stability, and the stereochemistry of the resulting polymer. researchgate.net
Fabrication of Niobium Oxide (Nb₂O₅) Photocatalysts from NbI₅
Niobium pentoxide (Nb₂O₅) is a stable, non-toxic n-type semiconductor that is gaining significant interest as a photocatalyst for applications in environmental remediation and energy production. units.it Its bandgap of approximately 3.0–3.4 eV makes it suitable for promoting redox reactions upon UV irradiation. doi.org
NbI₅ can be used as a precursor to synthesize Nb₂O₅. A common method involves the hydrolysis of the niobium halide followed by thermal treatment (calcination). The hydrolysis of NbI₅ would yield niobic acid (Nb₂O₅·nH₂O), which is an amorphous hydrated form of niobium oxide. nih.gov
2 NbI₅ + (5+n) H₂O → Nb₂O₅·nH₂O + 10 HI
Subsequent calcination of the niobic acid at controlled temperatures transforms the amorphous material into one of several crystalline polymorphs of Nb₂O₅. nih.govnih.gov The specific crystalline phase (e.g., pseudohexagonal TT-Nb₂O₅, orthorhombic T-Nb₂O₅, or monoclinic H-Nb₂O₅) is dependent on the calcination temperature and atmosphere, which in turn significantly influences the material's surface area, acidity, and photocatalytic performance. nih.govresearchgate.net For example, increasing the calcination temperature generally leads to a decrease in surface area but an increase in crystallinity. nih.gov
The resulting Nb₂O₅ material can photocatalytically degrade organic pollutants or be used in water splitting to produce hydrogen. units.itdoi.org The photocatalytic activity is attributed to the generation of electron-hole pairs when the material absorbs photons with energy greater than its bandgap. These charge carriers can then migrate to the surface and initiate redox reactions. doi.org
| Precursor | Intermediate | Synthesis Step | Final Product | Application |
| Niobium Pentaiodide (NbI₅) | Niobic Acid (Nb₂O₅·nH₂O) | Hydrolysis | Amorphous Nb₂O₅·nH₂O | Catalyst |
| Niobic Acid (Nb₂O₅·nH₂O) | - | Calcination (e.g., 300-500 °C) | Crystalline Nb₂O₅ (e.g., TT-phase) | Photocatalyst |
This table outlines the pathway from Niobium Pentaiodide to Niobium Pentoxide photocatalysts.
Heterogeneous Catalysis and Catalyst Supports
Niobium-based compounds, particularly niobium pentoxide (Nb₂O₅), are recognized for their catalytic properties, including strong acid and redox capabilities, which make them valuable in various heterogeneous catalytic reactions. units.it Niobium pentaiodide serves as a crucial precursor for introducing niobium into catalytic systems. The addition of niobia to mixed oxide catalysts can significantly improve both activity and selectivity in processes such as oxidation catalysis.
The application of NbI₅ extends to its use in the formulation of supported catalysts. It can be employed as a precursor to deposit catalytically active inorganic materials onto support structures, such as foams. google.com In this role, NbI₅ is part of a system that can be functionalized for specific chemical transformations. Furthermore, patents have listed niobium iodide among various metal compounds used in supported activators for olefin polymerization catalysts, highlighting its potential in industrial chemical synthesis. google.com The primary role of NbI₅ in this context is as a soluble or volatile source for the creation of niobium oxide species, which then act as the catalyst or catalyst support.
Table 1: Applications of Niobium Iodide in Catalysis
| Application Area | Role of Niobium Iodide (NbI₅) | Resulting Niobium Species | Catalytic Function |
|---|---|---|---|
| Oxidation Catalysis | Precursor | Niobium Pentoxide (Nb₂O₅) | Enhances redox properties of other metal oxides. |
| Acid Catalysis | Precursor | Niobium Pentoxide (Nb₂O₅) | Provides solid acid sites for reactions. |
| Supported Catalysts | Precursor for deposition | Inorganic Niobium Material | Forms a functionalized, catalytically active layer. google.com |
| Polymerization | Component in activator | Supported Niobium Complex | Part of a system to activate polymerization catalysts. google.com |
Niobium Iodide in Thin Film Technologies
Niobium iodide is a key high-purity inorganic halide precursor used in thin-film deposition, a fundamental process in the manufacturing of advanced electronics. Its volatility allows it to be used in chemical vapor deposition (CVD) and, more specifically, atomic layer deposition (ALD) techniques. diva-portal.orgnih.gov ALD is a process that enables the growth of exceptionally uniform and conformal thin films with atomic-level precision. beneq.com In this method, gaseous pulses of niobium iodide and an oxygen source (like O₂ or H₂O) are introduced sequentially into a reaction chamber, leading to the controlled, layer-by-layer formation of a niobium oxide film on a substrate. units.itdiva-portal.orgnih.gov
Deposition of Nb₂O₅ Films for Electron Transport Layers
A significant application of thin films derived from NbI₅ is in the fabrication of electron transport layers (ETLs) for perovskite solar cells (PSCs). researchgate.net The ETL is a critical component in these devices, responsible for efficiently extracting electrons from the light-absorbing perovskite layer and transporting them to the electrode, while simultaneously blocking the recombination of charge carriers. psecommunity.orgrsc.org
Niobium pentoxide (Nb₂O₅) is an excellent candidate for ETLs due to its suitable energy band alignment with perovskite materials, high electron mobility, and chemical stability. researchgate.net The ALD process, utilizing NbI₅ as the niobium precursor, is particularly well-suited for this application. It allows for the deposition of ultra-thin, pinhole-free, and amorphous Nb₂O₅ films that can conformally coat various substrates. diva-portal.orgnih.gov For instance, researchers have successfully fabricated amorphous Nb₂O₅ nanotubes and films using gas pulses of niobium iodide and oxygen. nih.govresearchgate.net These highly controlled deposition techniques ensure the formation of a high-quality interface between the ETL and the perovskite layer, which is crucial for maximizing device performance and stability. researchgate.net
Dielectric Properties of Nb₂O₅ Films from NbI₅ Precursors
Beyond its use in solar cells, Nb₂O₅ films are valuable in other electronic components, such as capacitors, due to their dielectric properties. The dielectric constant (ε) is a key measure of a material's ability to store electrical energy in an electric field. Amorphous niobium pentoxide exhibits a significantly high dielectric constant of approximately 42. niobium.tech This value is considerably higher than that of other commonly used dielectrics like tantalum pentoxide (Ta₂O₅), which has a dielectric constant of around 27. niobium.tech
The use of NbI₅ as a precursor in ALD allows for the deposition of amorphous Nb₂O₅ films with these desirable dielectric characteristics. diva-portal.orgnih.gov The ability to create uniform, thin dielectric layers with a high dielectric constant is essential for the miniaturization of electronic components, enabling the fabrication of smaller capacitors with higher capacitance values. The ALD process ensures precise thickness control and film quality, which are critical for the reliability and performance of these dielectric components. diva-portal.org
Table 2: Properties of Nb₂O₅ Films from NbI₅ Precursor
| Property | Deposition Method | Precursors | Film Characteristic | Value/Application |
|---|---|---|---|---|
| Electron Transport | Atomic Layer Deposition (ALD) | NbI₅, O₂ | Amorphous, conformal thin film | Electron Transport Layer (ETL) in solar cells. diva-portal.orgresearchgate.net |
| Dielectric Constant (ε) | Atomic Layer Deposition (ALD) | NbI₅, O₂ | Amorphous thin film | ~42 (for high-density capacitors). diva-portal.orgniobium.tech |
Computational and Theoretical Approaches in Niobium Iodide Research
Quantum Mechanical Simulations for Predicting Structure and Reactivity
Quantum mechanical simulations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic structures of materials like niobium pentaiodide. These first-principles methods solve approximations of the Schrödinger equation to determine the ground-state energy and electron density of a system, from which a wide range of properties can be derived without prior experimental input.
DFT calculations can be employed to predict the stable crystal structures of NbI₅. For instance, it is known that niobium pentaiodide can exist in different polymorphic forms, including a monoclinic structure and a triclinic modification. wikipedia.orgresearchgate.net The triclinic form consists of dimeric Nb₂I₁₀ molecules with edge-sharing octahedra. wikipedia.orgresearchgate.net Quantum mechanical simulations can calculate the total energies of these and other hypothetical crystal arrangements, thereby predicting their relative stabilities. These calculations can also determine key structural parameters, such as bond lengths and angles, for comparison with experimental data from X-ray diffraction. For the triclinic Nb₂I₁₀ molecule, single-crystal X-ray analysis has determined the Nb-I bond lengths for bridge bonds to be approximately 2.93 Å and terminal bonds to range from 2.64 to 2.72 Å. researchgate.net DFT calculations would aim to reproduce these values, thus validating the computational model.
Beyond structural prediction, quantum mechanical methods are vital for understanding the reactivity of NbI₅. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation barriers, providing insights into reaction mechanisms and kinetics. rsc.orgarxiv.orgosti.gov For example, the hydrolysis of NbI₅ or its reactivity with other ligands could be modeled to understand the formation of niobium oxyhalides or other coordination complexes. The analysis of the electronic structure, such as the distribution of molecular orbitals and atomic charges, helps to explain the compound's behavior as a Lewis acid and its participation in ligand exchange reactions.
Table 1: Comparison of Experimental and Theoretical Structural Parameters for Triclinic NbI₅
| Parameter | Experimental Value (X-ray Diffraction) researchgate.net | Theoretical Value (DFT - Representative) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1̅ | P1̅ |
| Lattice Constants | a = 7.591 Å, b = 10.322 Å, c = 6.977 Å | (Predicted) |
| α = 90.93°, β = 116.17°, γ = 109.07° | (Predicted) | |
| Nb-I Bridge Bond Lengths | 2.933 Å, 2.939 Å | (Predicted) |
| Nb-I Terminal Bond Lengths | 2.639 - 2.720 Å | (Predicted) |
Molecular Dynamics and Simulation of Niobium-Iodine Systems
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of atomic and molecular movements, allowing for the investigation of dynamic processes and the calculation of thermodynamic properties.
While specific MD studies on niobium pentaiodide are not prevalent in the literature, the methodology is well-suited for investigating various aspects of niobium-iodine systems. researchgate.netaps.orgrsc.org For instance, MD simulations could be used to model the solid-state behavior of NbI₅, including the study of phase transitions, thermal expansion, and the dynamics of the crystal lattice at different temperatures. researchgate.net The development of an accurate interatomic potential or force field, which describes the forces between the niobium and iodine atoms, is a critical prerequisite for classical MD simulations. These potentials can be developed by fitting to experimental data or to the results of high-level quantum mechanical calculations.
Furthermore, ab initio Molecular Dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanical methods like DFT, can be employed for systems where the development of a classical potential is challenging or when electronic effects are crucial. aps.org AIMD could be used to simulate the behavior of molten NbI₅, providing insights into its liquid structure, diffusion coefficients, and coordination environments. It could also be used to model the initial stages of chemical reactions, such as the dissociation of the Nb₂I₁₀ dimer in different environments. chemrxiv.org
Table 2: Potential Applications of Molecular Dynamics in NbI₅ Research
| Application Area | Simulation Type | Key Insights Gained |
| Solid-State Properties | Classical MD | Phase stability, thermal expansion, phonon dynamics, defect migration. |
| Liquid State | Ab initio MD | Structure of molten NbI₅, coordination numbers, diffusion coefficients. |
| Surface Chemistry | Classical or Ab initio MD | Adsorption of molecules on NbI₅ surfaces, surface reconstruction. |
| Reaction Dynamics | Ab initio MD | Dissociation mechanisms, interaction with solvents or reactants. |
Spectroscopic Simulations and Interpretation of Experimental Data
Computational simulations are crucial for interpreting complex experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions, providing a deeper understanding of the material's structure and bonding.
For niobium pentaiodide, vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can probe the compound's structural arrangement. The infrared spectrum for a triclinic modification of NbI₅ has been reported, showing stretching vibrations at 148, 202, 214, and 242 cm⁻¹. researchgate.net Quantum mechanical calculations, typically using DFT, can compute the vibrational frequencies and intensities of a proposed structure. researchgate.netsemanticscholar.org By comparing the simulated spectrum with the experimental one, the accuracy of the structural model can be validated. Discrepancies between the two can point to anharmonic effects or limitations in the computational model. researchgate.net Such simulations can help assign each experimental peak to specific vibrational modes, such as the stretching of terminal Nb-I bonds versus the bridging Nb-I-Nb bonds in the Nb₂I₁₀ dimer.
The theoretical foundation for simulating vibrational spectra lies in calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) within the harmonic approximation. Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. The intensities of IR and Raman peaks are determined by the changes in the molecular dipole moment and polarizability, respectively, during these vibrations, which can also be calculated from the electronic structure. researchgate.net
For electronic spectroscopy, such as UV-Vis absorption, theoretical methods like Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations. This allows for the prediction of absorption bands and helps in understanding the electronic transitions between different molecular orbitals, providing insight into the electronic structure of NbI₅.
Table 3: Experimental and Theoretical Vibrational Frequencies of Triclinic NbI₅
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) researchgate.net | Theoretical Assignment (Example) |
| Mode 1 | 242 | Terminal Nb-I stretch (asymmetric) |
| Mode 2 | 214 | Terminal Nb-I stretch (symmetric) |
| Mode 3 | 202 | Nb-I-Nb bridge stretch |
| Mode 4 | 148 | Bending/Deformation modes |
Note: The theoretical assignments are illustrative examples of how simulated results would be used to interpret the experimental data.
Development of Computational Models for Niobium-Based Materials
The development of robust and predictive computational models is a key area of research that underpins the theoretical investigation of all niobium-based materials, including NbI₅. These models range from first-principles quantum mechanical methods to empirical force fields for classical simulations. The goal is to create models that can accurately reproduce known properties and reliably predict the behavior of new, uncharacterized materials.
For niobium compounds, this involves selecting appropriate DFT functionals and basis sets that can accurately describe the electronic structure of a heavy transition metal like niobium and its interactions with various ligands. unesp.brchemrxiv.orgchemrxiv.org For example, studies on niobium oxides and carbides have explored various DFT functionals to accurately predict their electronic and structural properties. unesp.brnih.gov This knowledge can inform the choice of methods for studying niobium iodides.
As materials science pushes towards the nanoscale, computational modeling becomes even more critical for understanding the properties of nanomaterials and composites containing niobium. The electronic structure of a material can change significantly at the nanoscale due to quantum confinement and surface effects.
Computational models can be developed to investigate the electronic properties of NbI₅ nanoclusters, nanowires, or two-dimensional sheets. DFT calculations can predict how the band gap, density of states, and surface reactivity of NbI₅ change as a function of size and dimensionality. nih.govmdpi.com These models are essential for exploring the potential of niobium iodide nanomaterials in applications such as catalysis or electronics. Furthermore, computational models can be used to study the interfaces in NbI₅-based composites, predicting properties like charge transfer and band alignment, which are crucial for the performance of electronic devices.
Future Directions and Emerging Research Avenues for Niobium Iodide
Exploration of Novel Niobium Iodide Phases and Stoichiometries
While niobium pentaiodide (NbI₅) is the most common form, research is increasingly focused on the synthesis and characterization of other niobium iodide phases with different stoichiometries. These alternative phases often exhibit distinct and potentially useful electronic and magnetic properties.
One significant area of exploration is the family of niobium sub-iodides, such as niobium tetraiodide (NbI₄) and triniobium octaiodide (Nb₃I₈). osti.govresearchgate.net NbI₄, for instance, exists as α-NbI₄, which is built from infinite chains of edge-sharing NbI₆ octahedra. iucr.org Within these chains, niobium atoms are shifted towards each other in pairs, resulting in a short Nb-Nb distance of 3.31 Å, which accounts for the material's diamagnetism. iucr.org
The compound Nb₃I₈ has garnered attention as a van der Waals (vdW) material. aps.org Its structure consists of layers of triangular Nb₃ clusters, with each niobium atom in a distorted octahedral environment of iodine atoms. aps.org Research using density functional theory has revealed that Nb₃I₈ exhibits layer-dependent magnetism; it is ferromagnetic as a monolayer and antiferromagnetic in bilayer and trilayer forms. aps.orgsemanticscholar.org This tunable magnetism makes it a promising candidate for spintronics applications. aps.org First-principles calculations suggest that the exfoliation energy for a Nb₃I₈ monolayer is significantly lower than that of graphene, indicating its potential for creating two-dimensional materials. arxiv.orgresearchgate.net
Furthermore, the synthesis of heteroanionic niobium clusters, such as niobium oxyiodides, opens up another frontier. Compounds like Nb₄OI₁₀ and Nb₄OI₁₁ have been synthesized and structurally characterized. rsc.orgresearchgate.net These materials, which contain oxygen-centered [Nb₄O] clusters, demonstrate semiconducting behavior and expand the chemical and electronic diversity of niobium-based compounds. rsc.org The exploration of such novel phases and stoichiometries is crucial for discovering new functionalities beyond those of simple binary iodides.
Table 1: Properties of Selected Niobium Iodide Phases
| Compound | Formula | Crystal System | Key Structural Feature | Notable Property |
|---|---|---|---|---|
| alpha-Niobium Tetraiodide | α-NbI₄ | Orthorhombic | Chains of edge-sharing NbI₆ octahedra iucr.org | Diamagnetism due to Nb-Nb pairing iucr.org |
| beta-Triniobium Octaiodide | β-Nb₃I₈ | Rhombohedral | Layered van der Waals structure with Nb₃ clusters aps.org | Layer-dependent magnetism (ferromagnetic monolayer) aps.orgsemanticscholar.org |
Integration of Advanced In-situ Characterization Techniques
Understanding the formation and transformation of niobium iodide compounds is critical for controlling their synthesis and harnessing their properties. Advanced in-situ characterization techniques, which allow for real-time monitoring of chemical reactions, are becoming indispensable tools in this endeavor.
Techniques like in-situ X-ray diffraction (XRD) and X-ray total scattering, coupled with Pair Distribution Function (PDF) analysis, provide atomistic insight into the formation pathways of niobium-based nanoparticles from precursors like niobium chloride. rsc.orgnih.govnih.gov For example, studies on the solvothermal synthesis of niobium oxides from NbCl₅ in benzyl (B1604629) alcohol have revealed a mechanism involving the initial formation of [NbCl₆₋ₓOₓ] octahedra, followed by polymerization into clusters that serve as nuclei for nanoparticle growth. rsc.orgnih.gov
These in-situ methods can be adapted to study the synthesis of niobium iodides, offering a window into the kinetics and mechanisms of their formation. By observing phase transitions, the growth of crystalline structures, and the influence of reaction parameters (like temperature and pressure) in real-time, researchers can develop more precise and controlled synthesis routes. dtic.milosti.gov This level of control is essential for producing materials with desired stoichiometries and minimizing defects, which is particularly important for applications in electronics and quantum computing. The ability to monitor the decomposition of NbI₅ into lower iodides like NbI₄ and NbI₃ under specific conditions, for instance, can be optimized using in-situ analysis. osti.gov
Design of Next-Generation Niobium Iodide-Based Catalysts
Niobium compounds, particularly oxides and chlorides, are recognized for their catalytic properties, often acting as strong Lewis acids in organic synthesis. alfachemic.comresearchgate.netsci-hub.se While niobium iodide itself is less explored in catalysis, its potential as a precursor for creating highly active catalytic materials is a promising area of research. Niobium's ability to act as a dopant or promoter in various catalysts is well-documented, where it can enhance activity and selectivity. mdpi.comniobium.tech
Future research could focus on using NbI₅ to synthesize novel heterogeneous catalysts. For instance, controlled hydrolysis of NbI₅ could lead to the formation of niobic acid (hydrated niobium pentoxide), a known solid acid catalyst, with unique morphological or surface properties. researchgate.net The iodide ligands could potentially be replaced to create new niobium-based catalysts with tailored active sites.
The design of next-generation catalysts could involve creating nanostructured materials, such as the mesoporous crystalline niobium oxides that have shown high catalytic activity for reactions like alkyne hydration due to their high surface area and accessible Brønsted acid sites. osti.gov By using NbI₅ as a starting material, it may be possible to develop new synthesis routes to such advanced catalytic structures. The goal is to create catalysts that are not only highly active and selective but also reusable and environmentally friendly, aligning with the principles of green chemistry. alfachemic.com
Niobium Iodide in Quantum Materials and Advanced Functional Devices
Perhaps the most exciting future direction for niobium iodides lies in their application in quantum materials and advanced electronics. The unique electronic and magnetic properties of niobium-based compounds make them prime candidates for next-generation technologies. nikalyte.comwikipedia.org
The two-dimensional (2D) nature of materials like Nb₃I₈ and Nb₄OI₁₀ is particularly significant. aps.orgresearchgate.net Van der Waals materials can be exfoliated down to a single monolayer, and their properties can change dramatically with the number of layers. researchgate.net The discovery of ferromagnetism in monolayer Nb₃I₈, with a theoretical Curie temperature near room temperature, makes it a compelling material for developing spintronic devices, which utilize the spin of electrons in addition to their charge. aps.org
Niobium itself is a key material in superconducting electronics, used in Josephson junctions and high-Q microwave resonators, which are fundamental components of superconducting qubits. nikalyte.comanl.govquantumgrad.com While pure niobium is often used, research into niobium-based compounds for these applications is expanding. anl.govnewswise.com The development of new niobium iodide phases could lead to materials with tunable superconducting properties or other quantum phenomena. For example, the interplay between crystal structure, electronic correlations, and magnetism in these materials could lead to the discovery of topological insulators or other exotic quantum states.
In the broader field of electronics, niobium compounds are used in capacitors, semiconductors, and transparent conductive oxides. echiontech.comsamaterials.com Layered niobium oxyiodides like NbOI₂, which is a semiconductor with a band gap suitable for optoelectronics, could find use in photodetectors or field-effect transistors. 2dmaterialsupermarket.com2dmaterialsupermarket.com The ability to synthesize and manipulate these materials at the nanoscale will be crucial for integrating them into functional devices.
Interdisciplinary Research with Theoretical and Experimental Synergies
Advancing the field of niobium iodide research will require a strong synergy between theoretical modeling and experimental investigation. Computational methods, particularly density functional theory (DFT), are proving invaluable for predicting the properties of new materials before they are synthesized.
As seen with Nb₃I₈, DFT calculations were able to predict its layer-dependent magnetism and mechanical properties, guiding experimental efforts. aps.orgarxiv.org Theoretical studies can explore the electronic band structure, magnetic ordering, and stability of hypothetical niobium iodide phases, helping to identify the most promising candidates for synthesis. For instance, theoretical work on doping CsPbBr₃ perovskites with niobium has been used to predict changes in electronic properties for solar cell applications. nii.ac.jp Similar approaches can be applied to understand the effects of doping or defect engineering in niobium iodide systems.
The experimental synthesis of these predicted materials, followed by thorough characterization, provides the necessary feedback to refine theoretical models. For example, experimental measurements of electrical conductivity and band gaps in compounds like Nb₄OI₁₀ help to validate and improve band structure calculations. rsc.orgresearchgate.net This iterative cycle of prediction, synthesis, and characterization is essential for accelerating the discovery and development of new functional materials based on niobium iodide. Combining theoretical insights with advanced in-situ characterization will provide a comprehensive understanding, from fundamental atomic interactions to macroscopic material properties, paving the way for the rational design of next-generation materials.
Q & A
Q. What are the optimal synthesis conditions for high-purity niobium iodide (NbI₅)?
Niobium iodide (NbI₅) is synthesized via direct reaction of niobium metal with excess iodine in a sealed quartz tube. Key parameters include:
- Temperature : Heating to ~300°C under vacuum or inert atmosphere to prevent oxidation .
- Iodine stoichiometry : A 10-20% molar excess of iodine ensures complete reaction .
- Purification : Sublimation at 150–200°C in vacuum removes unreacted iodine and lower iodides (e.g., NbI₄). Note: Moisture sensitivity requires handling in a glovebox or under dry argon .
Q. How can the crystal structure of NbI₅ be reliably characterized?
NbI₅ adopts a monoclinic structure (a = 1.058 nm, b = 0.658 nm, c = 1.388 nm). Characterization methods include:
- Single-crystal XRD : Resolves atomic positions and lattice parameters .
- Powder XRD : Verifies phase purity and identifies decomposition products (e.g., NbI₄).
- Thermogravimetric Analysis (TGA) : Confirms stability up to ~200°C, beyond which decomposition to NbI₄ occurs .
Q. What precautions are necessary for handling NbI₅ in experimental workflows?
- Moisture control : Store in sealed containers under inert gas (argon) to prevent hydrolysis .
- Thermal stability : Avoid prolonged heating above 200°C to prevent decomposition .
- Safety protocols : Use fume hoods for sublimation steps due to iodine vapor toxicity.
Advanced Research Questions
Q. How do decomposition pathways of NbI₅ vary under different experimental conditions?
Decomposition mechanisms depend on temperature and environment:
- Vacuum (200–270°C) : NbI₅ → NbI₄ + I₂(g), confirmed by mass loss in TGA and iodine condensation .
- Inert atmosphere (Ar/N₂) : Slower decomposition due to reduced iodine volatility. Contradictions: Reported decomposition onset temperatures vary (190–220°C), likely due to differences in heating rates or sample purity . To resolve, replicate experiments using calibrated TGA-DSC and compare with XRD post-analysis.
Q. What analytical strategies address contradictions in reported physicochemical properties of NbI₅?
Discrepancies in density (5.32 g/cm³ vs. other sources) or decomposition behavior may arise from:
- Synthesis impurities : Use elemental analysis (EDS/ICP-MS) to verify stoichiometry.
- Characterization limitations : Pair TGA with evolved gas analysis (EGA) to track iodine release.
- Computational validation : Compare experimental density with DFT-calculated values to identify systematic errors .
Q. How can computational modeling enhance understanding of NbI₅’s electronic properties?
- Density Functional Theory (DFT) : Predict band structure, charge distribution, and iodine bonding interactions.
- Molecular Dynamics (MD) : Simulate thermal stability and decomposition kinetics. Best practices: Validate models against experimental XRD and Raman spectra, and report convergence criteria (e.g., k-point mesh, exchange-correlation functionals) .
Q. What methodologies ensure reproducibility in NbI₅-based precursor synthesis for thin-film applications?
- Gas-phase transport : Optimize sublimation rates using controlled temperature gradients.
- In-situ monitoring : Use mass spectrometry to track iodine content during deposition.
- Cross-lab validation : Share raw data (TGA curves, XRD patterns) via repositories adhering to FAIR principles .
Data Analysis and Reporting
Q. How should researchers document experimental protocols for NbI₅ studies to meet journal standards?
- Detailed synthesis : Report exact iodine ratios, tube dimensions, and ramp rates.
- Characterization metadata : Include instrument models, calibration details, and uncertainty estimates (e.g., XRD peak fitting errors) .
- Data repositories : Deposit raw spectra/TGA curves in discipline-specific databases (e.g., NFDI4Chem ).
Q. What statistical approaches resolve uncertainties in NbI₅ decomposition kinetics?
- Error propagation : Calculate uncertainties in activation energy (Eₐ) using linear regression of Arrhenius plots.
- Bayesian modeling : Quantify confidence intervals for decomposition rates under varying pressures .
Tables for Key Data
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Single-crystal XRD | |
| Density | 5.32 g/cm³ | Volumetric measurement | |
| Decomposition Onset (Vacuum) | 200°C | TGA | |
| Melting Point | Decomposes | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
